3-(2-Morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one
Overview
Description
3-(2-Morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one is a complex organic compound that belongs to the class of benzotriazinones This compound is characterized by the presence of a morpholine ring, a benzotriazinone core, and an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one typically involves the reaction of 1,2,3-benzotriazin-4-one with 2-chloro-N-(morpholin-4-yl)acetamide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzotriazinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzotriazinones or morpholine derivatives.
Scientific Research Applications
3-(2-Morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit kinases involved in cell cycle regulation, thereby exerting its effects on cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclohexyl-1-(2-morpholin-4-yl-2-oxoethyl)-2-phenyl-1H-indole-6-carboxylic acid
- 5-Chloro-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}-1-benzothiophene-2-sulfonamide
- Ethyl [3-(2-morpholin-4-yl-2-oxoethyl)-4-oxothiazolidin-2-ylidene]acetate
Uniqueness
3-(2-Morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one is unique due to its benzotriazinone core, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Biological Activity
3-(2-Morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one is a compound of increasing interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, focusing on its applications in antimicrobial and anticancer therapies.
Synthesis
The synthesis of this compound involves several steps typically starting from benzotriazine derivatives. The compound can be synthesized through reactions involving morpholine and appropriate aldehydes or ketones, leading to the formation of the desired functional groups.
Antimicrobial Activity
Research has shown that benzotriazinone derivatives exhibit significant antimicrobial properties. In a study assessing various benzotriazinone compounds against E. coli, Staphylococcus aureus, and Salmonella spp., it was found that many derivatives, including those related to this compound, demonstrated strong binding affinities towards bacterial targets like the Fab-H receptor in E. coli . However, they were less effective against Staphylococcus aureus and Salmonella spp. .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, compounds derived from benzotriazinone structures have shown promise in inhibiting the growth of human liver carcinoma cells (HepG2) . The mechanism appears to involve the inhibition of key cellular pathways that promote cancer cell proliferation.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Histone Deacetylase (HDAC) Inhibition : The compound has been identified as a potential HDAC inhibitor, which plays a crucial role in regulating gene expression associated with cancer and neurodegenerative diseases . This inhibition can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.
- Receptor Binding : The binding affinity towards various receptors such as the vitamin D receptor suggests that it may modulate signaling pathways critical for cellular homeostasis and immune response .
Case Studies
Several studies have highlighted the effectiveness of benzotriazinone derivatives in clinical applications:
- Study on HepG2 Cells : A series of benzotriazinone derivatives were synthesized and evaluated for their cytotoxic effects on HepG2 cells. Compounds with specific structural modifications exhibited IC50 values indicating strong anticancer activity .
- Antimicrobial Testing : A comparative analysis was conducted on multiple benzotriazinone derivatives against common bacterial strains. The results indicated that while some compounds showed high efficacy against E. coli, others were ineffective against gram-positive bacteria like Staphylococcus aureus .
Data Table
Properties
IUPAC Name |
3-(2-morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-12(16-5-7-20-8-6-16)9-17-13(19)10-3-1-2-4-11(10)14-15-17/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZCSQVDZSJAHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328831 | |
Record name | 3-(2-morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24830905 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
440332-10-5 | |
Record name | 3-(2-morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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